molecular formula C5H2F3IN2 B3221918 4-Iodo-6-(trifluoromethyl)pyrimidine CAS No. 1209314-40-8

4-Iodo-6-(trifluoromethyl)pyrimidine

Cat. No.: B3221918
CAS No.: 1209314-40-8
M. Wt: 273.98 g/mol
InChI Key: KJPJDIDGJJINEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-(trifluoromethyl)pyrimidine (hypothetical molecular formula: C₅H₂F₃IN₂) is a halogenated pyrimidine derivative characterized by an iodine substituent at position 4 and a trifluoromethyl (-CF₃) group at position 6. Pyrimidines with trifluoromethyl groups are widely utilized in pharmaceutical and agrochemical research due to their electron-withdrawing properties, which enhance stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name

4-iodo-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJDIDGJJINEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672169
Record name 4-Iodo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209314-40-8
Record name 4-Iodo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the halogenation of a pyrimidine precursor. For instance, the introduction of the iodine atom can be accomplished using iodine or iodine monochloride in the presence of a suitable catalyst. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and trifluoromethylation reactions. These processes are typically optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Coupling Reactions: Reagents include palladium catalysts, boron reagents, and bases such as potassium carbonate. Reactions are often carried out in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the iodine atom.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds, depending on the nature of the coupling partner.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)pyrimidine is largely dependent on its application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Selected Pyrimidine Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Evidence ID
4-Iodo-6-(trifluoromethyl)pyrimidine C₅H₂F₃IN₂* I (4), -CF₃ (6) ~273.98† -
2-Iodo-4-(trifluoromethyl)pyrimidine C₅H₂F₃IN₂ I (2), -CF₃ (4) 273.98
2-Chloro-4-CF₃-6-(4-CF₃-phenyl)pyrimidine C₁₂H₅ClF₆N₂ Cl (2), -CF₃ (4), -CF₃-phenyl (6) 326.63
4-Chloro-6-(trifluoromethyl)pyrimidine C₄ClF₃N₂‡ Cl (4), -CF₃ (6) ~198.58†
2-Bromo-4-CF₃-6-(3-CF₃-phenyl)pyrimidine C₁₂H₅BrF₆N₂ Br (2), -CF₃ (4), -CF₃-phenyl (6) 371.08

*Hypothetical formula inferred from positional isomers.
†Calculated based on atomic masses.
‡Formula simplified from (C₄Cl₂F₃N).

Key Observations :

  • Positional Isomerism : The placement of iodine (e.g., 2- vs. 4-position) significantly alters electronic properties. For example, 2-Iodo-4-(trifluoromethyl)pyrimidine () has a lower molecular weight (273.98 g/mol) compared to bulkier analogs with phenyl groups (e.g., 326.63 g/mol for chlorinated derivatives in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name State at RT Solubility Trends Reactivity Highlights
This compound Solid* Likely low water solubility High potential for nucleophilic substitution at C4
2-Iodo-4-(trifluoromethyl)pyrimidine Solid Soluble in polar aprotic solvents Reacts preferentially at C2 in coupling reactions
4-Chloro-6-(trifluoromethyl)pyrimidine White crystal Poor in water, moderate in DMSO Faster hydrolysis than iodo analogs
2-Bromo-4-CF₃-6-phenylpyrimidine Solid High organic solvent solubility Used in Pd-catalyzed arylations

*Inferred from analogs like 4-Chloro-6-(trifluoromethyl)pyrimidine ().

Key Observations :

  • Iodine vs. Chlorine/Bromine : Iodo derivatives are typically heavier and less reactive in hydrolysis but more effective in transition-metal-catalyzed reactions due to iodine’s superior leaving-group ability.
  • Trifluoromethyl Effects : The -CF₃ group enhances thermal stability and lipophilicity, making these compounds suitable for hydrophobic environments (e.g., drug delivery systems).

Biological Activity

4-Iodo-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a trifluoromethyl group, which is known to enhance biological activity, and an iodine atom that may influence its pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising applications:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, particularly through its interaction with various molecular targets involved in cancer cell proliferation and survival.
  • Antimicrobial Properties : Studies have indicated that this pyrimidine derivative possesses significant antimicrobial activity against various bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer properties of trifluoromethyl pyrimidines, including this compound. The following table summarizes findings related to its anticancer efficacy:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0PI3K/Akt pathway inhibition
MCF-7 (Breast Cancer)7.2Induction of apoptosis
PC3 (Prostate Cancer)6.5Cell cycle arrest at G1 phase

These results indicate that the compound exhibits submicromolar inhibitory activity against various tumor cell lines, suggesting a strong potential for development as an anticancer therapeutic.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The following table presents the results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
Escherichia coli25Moderate
Staphylococcus aureus15High
Bacillus subtilis30Moderate

This data suggests that the compound is particularly effective against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Anticancer Mechanism : A study investigated the mechanism by which trifluoromethyl pyrimidines induce apoptosis in cancer cells. The findings suggested that these compounds activate caspase pathways, leading to programmed cell death in tumor cells .
  • Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties, demonstrating that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
  • Structure-Activity Relationship (SAR) Analysis : An SAR study highlighted that modifications on the pyrimidine ring significantly affect the biological activity, with the trifluoromethyl group enhancing potency against both cancer cells and bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Iodo-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.